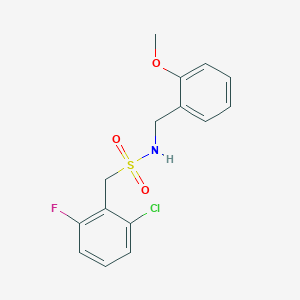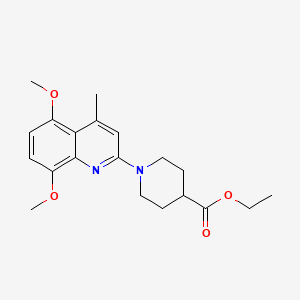![molecular formula C17H13NO7 B4925989 5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4925989.png)
5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone, commonly known as DMFD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMFD belongs to the family of furanones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of DMFD is not fully understood. However, it is believed that DMFD exerts its cytotoxic effects by inducing DNA damage and inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DMFD has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and physiological effects:
DMFD has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including tyrosine kinase and proteasome. DMFD has also been shown to modulate the expression of various cytokines and chemokines, which are involved in the inflammatory response. In addition, DMFD has been found to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMFD has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMFD also exhibits potent cytotoxic activity against a variety of cancer cell lines, making it a promising candidate for further study. However, there are also limitations to using DMFD in lab experiments. For example, it may exhibit off-target effects that could complicate the interpretation of results. In addition, the cytotoxic effects of DMFD may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of DMFD. One area of interest is the development of DMFD derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of DMFD in combination with other anti-cancer agents. In addition, further studies are needed to elucidate the exact mechanism of action of DMFD and to identify potential biomarkers of response to DMFD treatment. Finally, the potential use of DMFD in other disease areas, such as inflammatory disorders and infectious diseases, should be explored.
Synthesemethoden
DMFD can be synthesized through a multi-step process involving the condensation of 2,4-dimethoxybenzaldehyde and 5-nitro-2-furfural in the presence of a catalyst. The resulting intermediate is then cyclized to form DMFD. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
DMFD has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DMFD has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, DMFD has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7/c1-22-11-3-5-13(14(9-11)23-2)15-8-10(17(19)25-15)7-12-4-6-16(24-12)18(20)21/h3-9H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMATZNKITZWQLY-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-5-(3-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4925909.png)
![N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)
![N-cyclohexyl-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4925920.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4925926.png)
![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)
![2-benzyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4925943.png)
![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)

![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)
![ethyl 4-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4925973.png)
![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)

![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)